molecular formula C7H5ClO2S B3385998 3-(5-Chlorothiophen-2-yl)-propenoic acid CAS No. 69193-39-1

3-(5-Chlorothiophen-2-yl)-propenoic acid

Cat. No.: B3385998
CAS No.: 69193-39-1
M. Wt: 188.63 g/mol
InChI Key: JAFVPRMULXJDEN-DUXPYHPUSA-N
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Description

3-(5-Chlorothiophen-2-yl)-propenoic acid is an organic compound with the molecular formula C7H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-propenoic acid typically involves the chlorination of thiophene followed by the introduction of the propenoic acid group. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate reagent to form the propenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification or amidation reactions to introduce the propenoic acid group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(5-Chlorothiophen-2-yl)-propanoic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-propenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-propenoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine atom and the propenoic acid group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromothiophen-2-yl)-propenoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(5-Methylthiophen-2-yl)-propenoic acid: Contains a methyl group instead of chlorine.

    3-(5-Nitrothiophen-2-yl)-propenoic acid: Contains a nitro group instead of chlorine.

Uniqueness

3-(5-Chlorothiophen-2-yl)-propenoic acid is unique due to the presence of the chlorine atom, which can significantly affect its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFVPRMULXJDEN-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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